N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Overview
Description
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Degradation and Environmental Impact
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, as part of the broader class of compounds including benzothiazines, is involved in significant research exploring their degradation, environmental impact, and potential for forming harmful by-products. Advanced oxidation processes (AOPs) have been studied extensively for their ability to treat water contaminants, including acetaminophen (ACT) derivatives, leading to the formation of various by-products with different biotoxicities. The degradation pathways and the biotoxicity of these by-products, such as hydroquinone, benzoquinone, and acetamide, have been a major focus. These compounds' potential environmental risks underscore the importance of developing efficient degradation methods to mitigate their impact (Qutob et al., 2022).
Synthetic Strategies and Therapeutic Potential
The synthesis of benzothiazine derivatives, including structures akin to this compound, highlights the compound's foundational role in developing new pharmacological agents. Research into benzothiazines has revealed their potential as drug candidates for a myriad of diseases due to their significant biological activities. Synthetic strategies aim at creating benzothiazine derivatives with enhanced pharmacological profiles, demonstrating the versatility and therapeutic promise of this chemical scaffold (Mir, Dar, & Dar, 2020).
Antidepressant Research
The exploration of AMPA receptor agonists for depression treatment has seen the inclusion of compounds related to benzothiazines. The focus on ketamine, an NMDA receptor antagonist, has opened discussions on the antidepressant efficacy of related compounds, emphasizing the need for further research into benzothiazine derivatives as potential fast-acting antidepressants with fewer side effects. This area represents a promising avenue for future antidepressant therapies, highlighting the relevance of benzothiazine chemistry in addressing treatment-resistant depression (Yang et al., 2012).
Pharmacological Diversity
Benzothiazole derivatives, closely related to the chemical structure , have been identified for their broad pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities. The structural diversity offered by benzothiazole compounds facilitates the discovery of novel therapeutic agents, underscoring the importance of benzothiazine and its derivatives in medicinal chemistry. This diversity not only speaks to the chemical versatility but also to the potential for developing new treatments for a range of diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Mechanism of Action
Target of Action
The primary target of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is an enzyme known as DIMBOA-beta-D-glucosidase . This enzyme is involved in the production of hydroxamic acids from hydroxamic acid glucosides .
Mode of Action
The compound interacts with its target enzyme, DIMBOA-beta-D-glucosidase, and acts as a substrate for it . The interaction between the compound and the enzyme leads to the production of hydroxamic acids .
Biochemical Pathways
The compound is involved in the biochemical pathway that leads to the production of hydroxamic acids from hydroxamic acid glucosides . Hydroxamic acids are known to play a role in plant defense against pests .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it may be metabolized in the process of producing hydroxamic acids .
Result of Action
The action of this compound results in the production of hydroxamic acids . These acids are known to play a role in plant defense against pests .
Biochemical Analysis
Biochemical Properties
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be an effective and selective inhibitor of insulin release from rat pancreatic B cells, suggesting its interaction with KATP channels .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. For example, it has been reported to inhibit the proliferation of H4 cells, a neuroglioma cell line, and suppress cell migration . Moreover, it has been found to induce cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. For instance, it has been suggested to interact with KATP channels, leading to the inhibition of insulin release .
Properties
IUPAC Name |
N-hydroxy-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-9(12-15)5-8-10(14)11-6-3-1-2-4-7(6)16-8/h1-4,8,15H,5H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDWCJNGBPZOBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381168 |
Source
|
Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-81-0 |
Source
|
Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide identified as a potential Enterococcus faecalis peptide deformylase inhibitor?
A1: Researchers used a combined approach of virtual screening and microbiological assays. First, they virtually screened the ZINC database, targeting the binding site of Enterococcus faecalis peptide deformylase. This compound was among the compounds identified through this virtual screening process. Subsequent microbiological assays confirmed its growth inhibition activity against Enterococcus faecalis [].
Q2: What is the significance of identifying new Enterococcus faecalis peptide deformylase inhibitors?
A2: The increasing threat of antibacterial resistance necessitates the discovery of new antibiotics with novel mechanisms of action []. Peptide deformylase, an enzyme essential for bacterial protein synthesis, represents a promising target for new antibacterial agents. Identifying potent inhibitors of this enzyme, like this compound, offers a potential solution to combat antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.